Eicosadienoic Acid (8Z,14Z)

Vue d'ensemble

Description

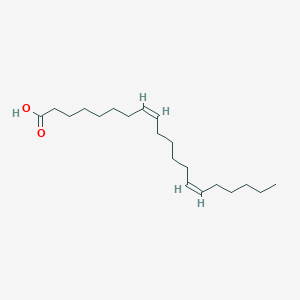

L'Acide Eicosadiénoïque (8Z,14Z) est un acide gras polyinsaturé de formule moléculaire C20H36O2. Il se caractérise par deux doubles liaisons situées aux positions 8 et 14 de la chaîne carbonée, toutes deux en configuration cis (Z) . Ce composé se retrouve naturellement dans certains aliments et huiles végétales et a été détecté dans le lait maternel à un niveau de 0,19 % des acides gras totaux .

Méthodes De Préparation

L'Acide Eicosadiénoïque (8Z,14Z) peut être synthétisé par différentes voies chimiques. Une méthode courante implique l'élongation et la désaturation de l'acide linoléique. Le processus implique généralement l'utilisation d'enzymes désaturases pour introduire des doubles liaisons à des positions spécifiques . Les méthodes de production industrielle peuvent impliquer l'extraction du composé à partir de sources naturelles telles que les huiles végétales, suivie de procédés de purification pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

L'Acide Eicosadiénoïque (8Z,14Z) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence de l'oxygène et de la lumière, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : L'hydrogénation peut réduire les doubles liaisons, transformant le composé en un acide gras saturé.

Substitution : Le groupe carboxyle peut participer à des réactions d'estérification avec des alcools pour former des esters.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, l'oxygène ou les peroxydes pour l'oxydation et les alcools pour l'estérification. Les principaux produits formés à partir de ces réactions comprennent les acides gras saturés, les hydroperoxydes et les esters .

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

| Compound | Description |

|---|---|

| Linoleic Acid | Precursor to Eicosadienoic Acid |

| Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |

| Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |

| Sciadonic Acid | Product of Eicosadienoic Acid metabolism |

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.

- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.

- Results :

- Decreased nitric oxide production.

- Increased levels of prostaglandin E2.

- Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

- Detailed mechanisms of action in inflammatory processes.

- Long-term effects of dietary supplementation.

- Comparative studies with other polyunsaturated fatty acids.

Mécanisme D'action

Eicosadienoic Acid (8Z,14Z) exerts its effects through various molecular pathways. It is metabolized by desaturases to form eicosatrienoic acids, which are potent vasodilators . The compound can modulate the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by influencing the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase . This modulation helps in regulating inflammatory responses in the body.

Comparaison Avec Des Composés Similaires

L'Acide Eicosadiénoïque (8Z,14Z) peut être comparé à d'autres acides gras polyinsaturés tels que :

Acide linoléique : Un précurseur de l'Acide Eicosadiénoïque (8Z,14Z), il possède deux doubles liaisons aux positions 9 et 12.

Acide arachidonique : Contient quatre doubles liaisons et est impliqué dans la synthèse des eicosanoïdes, qui sont des molécules de signalisation.

Acide eicosatriénoïque : Formé à partir de l'Acide Eicosadiénoïque (8Z,14Z) par désaturation, il est un puissant vasodilatateur.

L'Acide Eicosadiénoïque (8Z,14Z) est unique en raison de ses positions spécifiques de doubles liaisons et de son rôle dans la modulation des réponses inflammatoires, ce qui en fait un composé précieux à la fois en recherche et dans les applications industrielles .

Activité Biologique

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

Propriétés

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.